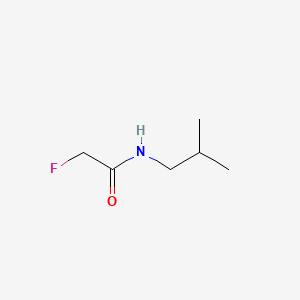
1,3-Dichlorohexafluorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichlorohexafluorocyclobutane is a halogenated cyclic compound with the molecular formula C4Cl2F6. It is a derivative of cyclobutane where two hydrogen atoms are replaced by chlorine atoms and six hydrogen atoms are replaced by fluorine atoms. This compound is known for its chemical stability and unique properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichlorohexafluorocyclobutane can be synthesized through the pyrolysis of chlorotrifluoroethylene. The process involves heating chlorotrifluoroethylene at temperatures ranging from 505°C to 600°C for a short duration (0.5-15 seconds). The resulting pyrolysate is then condensed at temperatures between 0°C and -10°C. The condensate is subsequently rectified to isolate the fraction containing this compound .
Industrial Production Methods
The industrial production of this compound follows a similar process to the synthetic route mentioned above. The key steps involve:
- Pyrolysis of chlorotrifluoroethylene.
- Condensation of the pyrolysate.
- Rectification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichlorohexafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as halogenating agents (e.g., bromine, iodine) can be used under controlled conditions.
Reduction: Reducing agents like zinc in the presence of a solvent can facilitate the reduction process.
Oxidation: Oxidizing agents such as potassium permanganate can be used under specific conditions.
Major Products
The major products formed from these reactions include various halogenated derivatives and oxidized compounds, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Dichlorohexafluorocyclobutane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Its stability and unique properties make it useful in studying biological systems and interactions.
Wirkmechanismus
The mechanism by which 1,3-Dichlorohexafluorocyclobutane exerts its effects involves its interaction with molecular targets and pathways. For instance, it has been studied for its effects on the nicotinic acetylcholine receptor, where it influences receptor desensitization kinetics . Additionally, it has been shown to modulate synaptic inhibition in the hippocampus, affecting GABA-mediated synaptic currents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dichlorohexafluorocyclobutane
- 2,3-Dichlorooctafluorobutane
- Hexafluorobutadiene
Uniqueness
1,3-Dichlorohexafluorocyclobutane is unique due to its specific substitution pattern and the resulting chemical stability. Compared to similar compounds, it exhibits distinct reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
356-19-4 |
|---|---|
Molekularformel |
C4Cl2F6 |
Molekulargewicht |
232.94 g/mol |
IUPAC-Name |
1,3-dichloro-1,2,2,3,4,4-hexafluorocyclobutane |
InChI |
InChI=1S/C4Cl2F6/c5-1(7)3(9,10)2(6,8)4(1,11)12 |
InChI-Schlüssel |
KRJPKQWOPWRKOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C1(F)Cl)(F)F)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


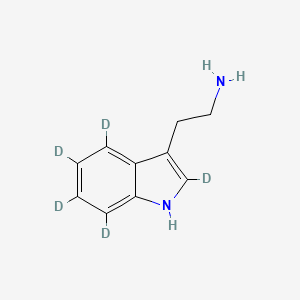

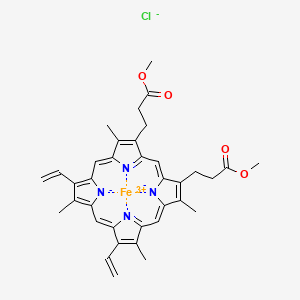
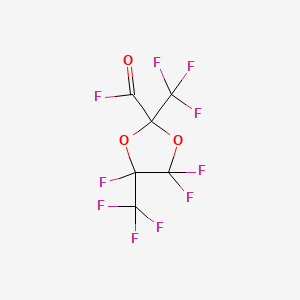
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
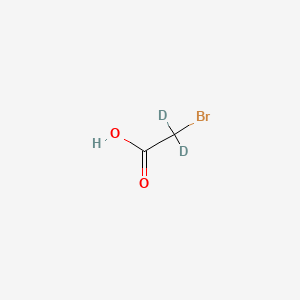
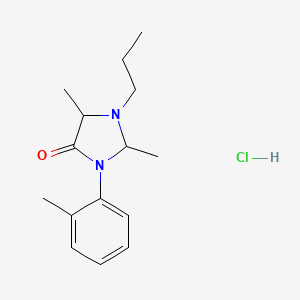
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
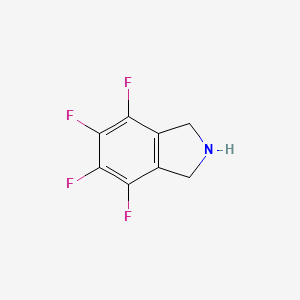
![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
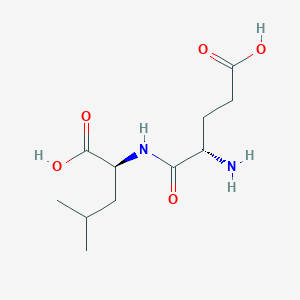

![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
